
JNJ-7706621
Übersicht
Beschreibung
JNJ-7706621 is a novel cell cycle inhibitor that has shown potent inhibition of several cyclin-dependent kinases and Aurora kinases. It selectively blocks the proliferation of tumor cells of various origins while being significantly less effective at inhibiting normal human cell growth . This compound has been studied for its potential therapeutic applications in cancer treatment due to its ability to modulate aberrant cell cycle regulation .
Wissenschaftliche Forschungsanwendungen
JNJ-7706621 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Zellzyklusregulation und die Kinasehemmung zu untersuchen.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es cyclinabhängige Kinasen und Aurora-Kinasen hemmt. Diese Kinasen spielen eine entscheidende Rolle bei der Zellzyklusregulation und der Mitose. Durch die Hemmung dieser Kinasen stört this compound den Zellzyklus, was zu einer Zellzyklusarretierung in der G2-M-Phase und zur Induktion der Apoptose führt . Die Verbindung interferiert auch mit dem Phosphorylierungsstatus wichtiger Substrate wie des Retinoblastomproteins, was zu seinen antiproliferativen Wirkungen beiträgt .
Ähnliche Verbindungen:
BMS-387032: Ein weiterer cyclinabhängiger Kinaseinhibitor mit ähnlichen Wirkmechanismen.
Alvocidib: Ein potenter Inhibitor von cyclinabhängigen Kinasen, der in klinischen Studien zur Krebsbehandlung eingesetzt wird.
Purvalanol-A: Ein selektiver Inhibitor von cyclinabhängigen Kinasen mit Anwendungen in der Krebsforschung.
Einzigartigkeit von this compound: this compound ist aufgrund seiner dualen Hemmung sowohl von cyclinabhängigen Kinasen als auch von Aurora-Kinasen einzigartig, was ein breiteres Wirkungsspektrum gegen Krebszellen bietet. Seine selektive Hemmung der Tumorzellproliferation unter Schonung normaler Zellen macht es zu einem vielversprechenden Kandidaten für die Krebstherapie .
Wirkmechanismus
Target of Action
JNJ-7706621 is a potent inhibitor of several cyclin-dependent kinases (CDKs) and Aurora kinases . The primary targets of this compound are CDK1, CDK2, Aurora-A, and Aurora-B . These kinases play crucial roles in cell cycle regulation and mitosis .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity. It has been shown to inhibit CDK1 and CDK2, with IC50s of 9 nM and 3 nM respectively, and Aurora-A and Aurora-B, with IC50s of 11 nM and 15 nM respectively . This inhibition disrupts the normal cell cycle progression and mitotic processes .
Biochemical Pathways
The inhibition of CDKs and Aurora kinases by this compound affects several biochemical pathways. CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest . Aurora kinases are critical for successful mitosis, and their inhibition can lead to errors in chromosome segregation and cytokinesis . Therefore, the inhibition of these kinases can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
This suggests that the compound has sufficient bioavailability to exert its effects in vivo. The abcg2 drug transporter has been identified as a potential resistance mechanism to this compound, which could impact its bioavailability .
Result of Action
The inhibition of CDKs and Aurora kinases by this compound results in significant molecular and cellular effects. At the molecular level, it alters CDK1 phosphorylation status and interferes with downstream substrates such as retinoblastoma . At the cellular level, it can slow the growth of cells at low concentrations and induce cytotoxicity at higher concentrations . It also activates apoptosis and reduces colony formation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the ABCG2 drug transporter can lead to resistance to this compound . Additionally, the compound’s efficacy can be influenced by the genetic makeup of the cancer cells, such as their p53, retinoblastoma, or P-glycoprotein status .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of JNJ-7706621 involves the preparation of a triazole-based sulfonamide compound. The synthetic route typically includes the formation of the triazole ring followed by sulfonamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in batch processes with careful monitoring of reaction parameters .
Analyse Chemischer Reaktionen
Arten von Reaktionen: JNJ-7706621 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nucleophile werden unter kontrollierten Bedingungen verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologischen Aktivitäten untersucht werden können .
Vergleich Mit ähnlichen Verbindungen
BMS-387032: Another cyclin-dependent kinase inhibitor with similar mechanisms of action.
Alvocidib: A potent inhibitor of cyclin-dependent kinases, used in clinical trials for cancer treatment.
Purvalanol-A: A selective inhibitor of cyclin-dependent kinases with applications in cancer research.
Uniqueness of JNJ-7706621: this compound is unique due to its dual inhibition of both cyclin-dependent kinases and Aurora kinases, providing a broader spectrum of activity against cancer cells. Its selective inhibition of tumor cell proliferation while sparing normal cells makes it a promising candidate for cancer therapy .
Biologische Aktivität
JNJ-7706621 is a potent dual inhibitor targeting cyclin-dependent kinases (CDKs) and Aurora kinases, making it a significant compound in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on various cancer cell lines, and its potential therapeutic applications.
This compound primarily inhibits several CDKs, particularly CDK1 and CDK2, which are crucial for cell cycle progression. It also targets Aurora kinases, which play a vital role in mitosis. The compound's mechanism can be summarized as follows:
- Inhibition of CDK Activity : this compound effectively inhibits CDK1 and CDK2, leading to a delay in the G1 phase and arrest at the G2-M phase of the cell cycle. This inhibition disrupts normal cell division and promotes apoptosis in cancer cells .
- Aurora Kinase Inhibition : The compound also inhibits Aurora-A and Aurora-B kinases, contributing to its antitumor effects by preventing proper chromosomal segregation during mitosis .
Cell Line Sensitivity
Studies have demonstrated that this compound exhibits varying degrees of cytotoxicity across different cancer cell lines. For example:
- U266 and RPMI8226 Cell Lines : Treatment with 5 μM this compound resulted in approximately 50-60% viable cells in both lines. The compound induced apoptosis, as evidenced by increased sub-G1 populations in flow cytometry analyses .
- HeLa Cells : this compound treatment led to significant accumulation of cells with 4N DNA content, indicating G2-M arrest. This effect was dose-dependent, with higher concentrations yielding greater cytotoxicity .
Table 1: Inhibition Profile of this compound on Various Kinases
Kinase Type | IC50 (μM) | Activity Level |
---|---|---|
CDK1 | 0.03 | High |
CDK2 | 0.05 | High |
Aurora-A | 0.15 | Moderate |
Aurora-B | 0.20 | Moderate |
VEGF-R2 | 0.5 | Low |
FGF-R2 | 0.6 | Low |
In Vivo Studies
The efficacy of this compound has been evaluated in various xenograft models:
- Tumor Growth Inhibition : In a study involving female nu/nu mice implanted with A375 tumor fragments, this compound demonstrated significant antitumor activity across multiple dosing schedules. The results indicated a direct correlation between cumulative dosage and tumor growth inhibition .
Case Study: Tumor Xenograft Model
In a controlled experiment:
- Mice were treated with varying doses of this compound starting from day one post-tumor implantation.
- Statistical analysis showed significant differences in tumor sizes between treated and control groups, confirming the compound's potential as an effective therapeutic agent.
Resistance Mechanisms
Research has identified potential resistance mechanisms to this compound:
Eigenschaften
IUPAC Name |
4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N6O3S/c16-10-2-1-3-11(17)12(10)13(24)23-14(18)21-15(22-23)20-8-4-6-9(7-5-8)27(19,25)26/h1-7H,(H2,19,25,26)(H3,18,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKUVYLMPJIGKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416207 | |
Record name | JNJ-7706621 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40416207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443797-96-4 | |
Record name | JNJ-7706621 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443797964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-7706621 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40416207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JNJ-7706621 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74GK72DON8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.